3-Methyl-2-heptanol
Overview
Description
3-Methyl-2-heptanol is an organic compound with the molecular formula C8H18O It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-heptanol can be synthesized through various methods. One common method involves the reduction of 3-methyl-2-heptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of 3-methyl-2-heptanone over a metal catalyst such as palladium or platinum. This process is carried out under high pressure and temperature to achieve high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-2-heptanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 3-methylheptane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl2) for the Lucas test.
Major Products Formed
Oxidation: 3-Methyl-2-heptanone.
Reduction: 3-Methylheptane.
Substitution: Various alkyl halides depending on the substituent used.
Scientific Research Applications
3-Methyl-2-heptanol has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It can be used in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: Research on its potential therapeutic effects and its role in drug formulation.
Industry: It is used in the manufacture of fragrances, flavors, and other chemical products.
Mechanism of Action
The mechanism of action of 3-Methyl-2-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of its corresponding ketone, 3-methyl-2-heptanone.
Comparison with Similar Compounds
Similar Compounds
2-Heptanol: Another secondary alcohol with a similar structure but without the methyl group at the third carbon.
3-Methyl-1-butanol: A primary alcohol with a similar carbon skeleton but with the hydroxyl group at the first carbon.
3-Methyl-2-butanol: A secondary alcohol with a shorter carbon chain but similar branching.
Uniqueness
3-Methyl-2-heptanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure and the position of the hydroxyl group influence its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
IUPAC Name |
3-methylheptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-5-6-7(2)8(3)9/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZERMVMTUUAYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871367 | |
Record name | 3-Methyl-2-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31367-46-1 | |
Record name | 2-Heptanol, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031367461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-2-HEPTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-2-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Heptanol, 3-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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